Tropifexor -

Tropifexor

Catalog Number: EVT-8880584
CAS Number:
Molecular Formula: C29H25F4N3O5S
Molecular Weight: 603.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tropifexor is synthesized as part of ongoing research into liver disease therapies. It belongs to the class of farnesoid X receptor agonists, which play a crucial role in regulating bile acid homeostasis and lipid metabolism. The compound has been shown to modulate various metabolic pathways, making it a candidate for treating conditions related to bile acid dysregulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tropifexor involves several chemical reactions designed to yield a highly pure product. The compound's purity is typically assessed using liquid chromatography-mass spectrometry, with reported purity levels exceeding 99% . The synthetic pathway includes the following steps:

  1. Formation of key intermediates: Starting materials undergo various transformations, including cyclization and functional group modifications.
  2. Purification: The crude product is purified through chromatographic techniques to achieve the desired purity.
  3. Characterization: The final product is characterized using spectroscopic methods, ensuring that the molecular structure corresponds to the intended design.
Molecular Structure Analysis

Structure and Data

Tropifexor's molecular structure can be described by its chemical formula C28H39N3O4SC_{28}H_{39}N_{3}O_{4}S. Its structure features a complex arrangement that includes multiple rings and functional groups conducive to its activity as a farnesoid X receptor agonist.

  • Molecular Weight: Approximately 477.68 g/mol.
  • Key Functional Groups: Includes amide, sulfonamide, and aromatic systems that contribute to its binding affinity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Tropifexor undergoes various chemical reactions during its metabolic processing in the body:

  1. Oxidative Metabolism: Primarily cleared through oxidative pathways, with glucuronidation becoming significant at higher concentrations .
  2. Phase I Reactions: Involves oxidation reactions mediated by cytochrome P450 enzymes, leading to the formation of metabolites.
  3. Phase II Reactions: Includes conjugation reactions such as glucuronidation, enhancing solubility for excretion.

These metabolic pathways are critical for understanding the pharmacokinetics and potential drug-drug interactions associated with Tropifexor.

Mechanism of Action

Process and Data

Tropifexor exerts its pharmacological effects primarily through activation of the farnesoid X receptor. This mechanism involves:

  • Inhibition of Bile Acid Synthesis: By activating the farnesoid X receptor, Tropifexor reduces the expression of key enzymes involved in bile acid synthesis, such as CYP7A1.
  • Regulation of Lipid Metabolism: The activation leads to increased expression of genes involved in lipid metabolism, contributing to improved metabolic profiles in preclinical models of liver disease .

The efficacy of Tropifexor has been demonstrated in various studies, showing significant reductions in liver fat content and improvements in liver function markers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Tropifexor is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data have not been widely published but are essential for formulation considerations.

These properties influence the formulation strategies for delivering Tropifexor effectively in clinical settings.

Applications

Scientific Uses

Tropifexor is primarily being explored for its therapeutic potential in:

  • Non-Alcoholic Steatohepatitis (NASH): Clinical trials have demonstrated its ability to improve liver histology and metabolic parameters associated with this condition .
  • Cholestatic Liver Diseases: Its mechanism of action makes it suitable for treating conditions characterized by bile acid accumulation.
  • Bile Acid Diarrhea: Preliminary studies suggest that Tropifexor may help regulate bile acid levels, potentially alleviating symptoms associated with this disorder .
Pharmacological Mechanisms of Tropifexor

Molecular Interactions with Farnesoid X Receptor (FXR)

Structural Basis of FXR Agonism and Selectivity

Tropifexor (LJN452) is a highly potent, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that regulates bile acid homeostasis, glucose metabolism, and lipid metabolism. Tropifexor’s molecular structure features a rigid heterocyclic core that enables high-affinity binding to the FXR ligand-binding domain (LBD). Unlike steroidal agonists (e.g., obeticholic acid), which derive from bile acids, Tropifexor’s non-steroidal architecture lacks the characteristic cholane scaffold. This design minimizes off-target interactions with membrane receptors like G protein-coupled bile acid receptor 1, thereby enhancing selectivity for FXR [1] [7].

Crystallographic studies reveal that Tropifexor occupies the orthosteric ligand-binding pocket of FXR-LBD through three critical interactions:

  • Hydrogen bonding between Tropifexor’s carbonyl group and residues Ser329 and Tyr366 on helix H5 and H7.
  • Hydrophobic interactions between its chlorophenyl moiety and helices H3, H7, and H11.
  • Van der Waals contacts with Ile359 and Phe363, stabilizing helix H12 in an active conformation [1].This binding mode induces a conformational shift in helix H12, enabling recruitment of coactivators like steroid receptor coactivator-1 to initiate transcription of FXR-responsive genes [7].

Table 1: Structural Features Enabling Tropifexor's FXR Selectivity

Structural ElementRole in FXR BindingCompared to Steroidal Agonists
Heterocyclic coreForms hydrogen bonds with Ser329/Tyr366Less specific interactions with bile acid scaffold
Chlorophenyl groupHydrophobic anchoring to H3/H7/H11Cholesterol-derived side chains exhibit weaker affinity
Lack of steroid nucleusAvoids activation of G protein-coupled bile acid receptor 1Bile acid agonists (e.g., obeticholic acid) activate off-target receptors

Conformational Dynamics of FXR-Tropifexor Binding

The binding of Tropifexor triggers allosteric changes beyond the ligand-binding pocket. Isothermal titration calorimetry assays demonstrate a binding affinity (Kd) of 0.1–1.0 nM, driven by favorable enthalpy changes due to hydrogen bonding and conformational stabilization [1]. Molecular dynamics simulations show that Tropifexor binding reduces the flexibility of the FXR LBD, particularly in the Ω-loop region (residues 310–320), which connects helices H5 and H6. This rigidity facilitates dimerization with the retinoid X receptor alpha and enhances DNA-binding affinity to FXR response elements in target genes [7].

Notably, Tropifexor’s compact structure avoids steric clashes with Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor implicated in pruritus. This contrasts with obeticholic acid, whose extended side chain permits low-potency TGR5 activation [1].

Signaling Pathways Modulated by Tropifexor

FXR-Small Heterodimer Partner Regulatory Cascade in Hepatic Metabolism

Tropifexor activates hepatic FXR, which heterodimerizes with retinoid X receptor alpha to transactivate target genes. A key mechanism is the induction of small heterodimer partner, an atypical nuclear receptor that represses hepatocyte nuclear factor 4 alpha and liver receptor homolog-1. This suppresses transcription of CYP7A1 and CYP8B1, genes encoding rate-limiting enzymes for bile acid synthesis [3] [7]. In preclinical models, Tropifexor (0.3 mg/kg) reduced CYP7A1 expression by 85% and decreased hepatic bile acid concentrations by 50%, mitigating bile acid toxicity [10].

Concurrently, Tropifexor upregulates genes for bile acid efflux (bile salt export pump) and detoxification (sulfotransferase 2A1, cytochrome P450 3A4). This dual suppression of synthesis and enhancement of export normalizes bile acid pools, which is critical in cholestatic liver diseases [6] [7].

Table 2: Key Genes Regulated by Tropifexor via the FXR-Small Heterodimer Partner Pathway

GeneFunctionRegulation by TropifexorPhysiological Impact
CYP7A1Cholesterol 7α-hydroxylase↓ 85%Reduced bile acid synthesis
Bile salt export pumpBile acid efflux transporter↑ 4-foldEnhanced bile acid excretion
Sulfotransferase 2A1Bile acid sulfation↑ 3.5-foldBile acid detoxification
Small heterodimer partnerTranscriptional repressor↑ 6-foldSuppression of CYP7A1/CYP8B1

Cross-Talk with Fibroblast Growth Factor 19 Signaling

Tropifexor activates intestinal FXR, inducing synthesis of Fibroblast Growth Factor 19, an enterokine that enters portal circulation. In the liver, Fibroblast Growth Factor 19 binds fibroblast growth factor receptor 4/β-Klotho complexes, triggering extracellular signal-regulated kinase/c-Jun N-terminal kinase phosphorylation. This inhibits CYP7A1 transcription independently of small heterodimer partner, complementing hepatic FXR signaling [3] [6].

Fibroblast Growth Factor 19 also regulates glucose metabolism by suppressing hepatic gluconeogenesis (PEPCK, G6Pase) and promoting glycogen synthesis. In high-fat diet models, Tropifexor elevated plasma Fibroblast Growth Factor 19 by 70%, correlating with improved insulin sensitivity and reduced hepatic glucose output [9] [10]. Fibroblast Growth Factor 19’s metabolic effects require fibroblast growth factor receptor 1c/β-Klotho in adipose tissue, not fibroblast growth factor receptor 4. Tropifexor retains glucose-lowering efficacy in fibroblast growth factor receptor 4-knockout mice, confirming Fibroblast Growth Factor 19’s fibroblast growth factor receptor 4-independent actions [9].

Comparative Efficacy Against Steroidal and Non-Steroidal Farnesoid X Receptor Agonists

Tropifexor’s non-steroidal structure confers superior potency and metabolic effects versus steroidal agonists:

  • Potency: Tropifexor activates FXR with a half-maximal effective concentration of 0.1–1.0 nM in cell-based assays, exceeding obeticholic acid’s half-maximal effective concentration of 99 nM [7] [10]. At 0.3 mg/kg, Tropifexor reduced hepatic triglycerides by 60% in nonalcoholic steatohepatitis models, matching obeticholic acid’s efficacy at 25 mg/kg [10].
  • Metabolic Effects: Unlike obeticholic acid, Tropifexor does not increase low-density lipoprotein cholesterol in rodent models due to its neutral effect on hepatic proprotein convertase subtilisin/kexin type 9 expression [5] [10].
  • Gene Regulation: RNA sequencing of livers from Tropifexor-treated mice revealed unique upregulation of antioxidative genes (e.g., NQO1, GPX4) and suppression of fibrogenic genes (e.g., COL1A1, TIMP1), effects not observed with steroidal agonists [10].

Table 3: Pharmacological Profile of Tropifexor vs. Obeticholic Acid

ParameterTropifexorObeticholic AcidReference
FXR half-maximal effective concentration0.1–1.0 nM99 nM [7] [10]
Effective dose (rodent nonalcoholic steatohepatitis)0.3 mg/kg25 mg/kg [10]
Takeda G protein-coupled receptor 5 activationNoYes (low potency) [1]
Low-density lipoprotein cholesterol increaseNoYes [5] [10]
Fibrosis-related gene suppressionYes (COL1A1, TIMP1)Moderate [10]

Tropifexor’s efficacy extends to fibrosis regression. In a STAM mouse model of nonalcoholic steatohepatitis, 12 weeks of Tropifexor (0.3 mg/kg) reversed collagen deposition by 40%, whereas obeticholic acid showed comparable effects only at 25 mg/kg [10]. This highlights the therapeutic advantage of non-steroidal agonism in targeting multifaceted liver pathologies.

Properties

Product Name

Tropifexor

IUPAC Name

2-[3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid

Molecular Formula

C29H25F4N3O5S

Molecular Weight

603.6 g/mol

InChI

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)

InChI Key

VYLOOGHLKSNNEK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.